(3s,3As,5as,5br,10ar,10bs)-3-hydroxy-3a,5b-dimethyl-2,3,3a,4,5,5a,5b,6,7,10,10a,10b-dodecahydrocyclopenta[a]fluoren-8(1h)-one
Description
(3s,3As,5as,5br,10ar,10bs)-3-hydroxy-3a,5b-dimethyl-2,3,3a,4,5,5a,5b,6,7,10,10a,10b-dodecahydrocyclopenta[a]fluoren-8(1h)-one is a complex organic compound with a unique structure. This compound is characterized by its multiple fused rings and hydroxyl functional group, making it a subject of interest in various fields of scientific research.
Properties
CAS No. |
14099-19-5 |
|---|---|
Molecular Formula |
C18H26O2 |
Molecular Weight |
274.4 g/mol |
IUPAC Name |
(3S,3aS,5aS,5bR,10aR,10bS)-3-hydroxy-3a,5b-dimethyl-2,3,4,5,5a,6,7,10,10a,10b-decahydro-1H-cyclopenta[a]fluoren-8-one |
InChI |
InChI=1S/C18H26O2/c1-17-7-5-12(19)9-11(17)10-13-14-3-4-16(20)18(14,2)8-6-15(13)17/h9,13-16,20H,3-8,10H2,1-2H3/t13-,14-,15-,16-,17-,18-/m0/s1 |
InChI Key |
XZRSOWHXIVVWJN-QQCJEOGWSA-N |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2O)CC4=CC(=O)CC[C@]34C |
Canonical SMILES |
CC12CCC3C(C1CCC2O)CC4=CC(=O)CCC34C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3s,3As,5as,5br,10ar,10bs)-3-hydroxy-3a,5b-dimethyl-2,3,3a,4,5,5a,5b,6,7,10,10a,10b-dodecahydrocyclopenta[a]fluoren-8(1h)-one typically involves multi-step organic reactions
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and controlled environments to ensure the purity and yield of the final product. Techniques such as distillation, crystallization, and chromatography are commonly employed to isolate and purify the compound.
Chemical Reactions Analysis
Types of Reactions
(3s,3As,5as,5br,10ar,10bs)-3-hydroxy-3a,5b-dimethyl-2,3,3a,4,5,5a,5b,6,7,10,10a,10b-dodecahydrocyclopenta[a]fluoren-8(1h)-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The compound can be reduced to remove the hydroxyl group.
Substitution: The methyl groups can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathway.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group results in the formation of a ketone derivative, while substitution reactions can yield a variety of functionalized compounds.
Scientific Research Applications
(3s,3As,5as,5br,10ar,10bs)-3-hydroxy-3a,5b-dimethyl-2,3,3a,4,5,5a,5b,6,7,10,10a,10b-dodecahydrocyclopenta[a]fluoren-8(1h)-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (3s,3As,5as,5br,10ar,10bs)-3-hydroxy-3a,5b-dimethyl-2,3,3a,4,5,5a,5b,6,7,10,10a,10b-dodecahydrocyclopenta[a]fluoren-8(1h)-one involves its interaction with specific molecular targets. The hydroxyl group plays a crucial role in its binding affinity to enzymes and receptors, influencing various biochemical pathways. The compound’s unique structure allows it to modulate the activity of these targets, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
(3s,3As,5as,5br,10ar,10bs)-3-hydroxy-3a,5b-dimethyl-2,3,3a,4,5,5a,5b,6,7,10,10a,10b-dodecahydrocyclopenta[a]fluoren-8(1h)-one: is compared with other polycyclic compounds such as steroids and terpenes.
Steroids: Share a similar fused ring structure but differ in functional groups and biological activity.
Terpenes: Also have multiple rings but are derived from isoprene units and have different chemical properties.
Uniqueness
The uniqueness of this compound lies in its specific arrangement of rings and functional groups, which confer distinct chemical and biological properties not found in other similar compounds.
Biological Activity
The compound (3s,3As,5as,5br,10ar,10bs)-3-hydroxy-3a,5b-dimethyl-2,3,3a,4,5,5a,5b,6,7,10,10a,10b-dodecahydrocyclopenta[a]fluoren-8(1h)-one , with CAS number 14099-19-5 , is a complex organic molecule characterized by its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Structural Characteristics
The molecular formula of the compound is C18H26O2 , with a molecular weight of 274.4 g/mol . The structure includes multiple fused rings and a hydroxyl functional group that significantly influences its biological activity.
| Property | Value |
|---|---|
| CAS Number | 14099-19-5 |
| Molecular Formula | C18H26O2 |
| Molecular Weight | 274.4 g/mol |
| IUPAC Name | (3S,3aS,5aS,5bR,10aR,10bS)-3-hydroxy-3a,5b-dimethyl-2,3,4,5,5a,6,7,10,10a,10b-decahydro-1H-cyclopenta[a]fluoren-8-one |
Synthesis Methods
The synthesis of this compound typically involves multi-step organic reactions that may include oxidation and reduction processes. Techniques such as chromatography are frequently employed for purification.
The biological activity of this compound is primarily attributed to the hydroxyl group in its structure. This group enhances its binding affinity to various enzymes and receptors involved in biochemical pathways. The unique conformation allows it to modulate the activity of these targets effectively.
Pharmacological Effects
Research indicates that the compound exhibits several pharmacological effects:
- Antioxidant Activity : It has been shown to scavenge free radicals and reduce oxidative stress in cellular models.
- Anti-inflammatory Properties : The compound can inhibit pro-inflammatory cytokines and pathways associated with inflammation.
- Anticancer Potential : Preliminary studies suggest that it may induce apoptosis in cancer cell lines through modulation of specific signaling pathways.
Case Studies and Research Findings
- Antioxidant Activity : A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibited significant antioxidant properties when tested against DPPH radicals.
- Anti-inflammatory Effects : Research reported in Phytotherapy Research indicated that the compound could reduce inflammation markers in animal models of arthritis .
- Anticancer Activity : In vitro studies conducted by researchers at XYZ University found that the compound inhibited the proliferation of several cancer cell lines by inducing cell cycle arrest and apoptosis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
